
N,N'-Carbonylbis(N,2-dimethylprop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) typically involves the reaction of N,N-dimethylprop-2-enamide with a carbonylating agent. One common method is the use of phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2N,N-dimethylprop-2-enamide+COCl2→N,N’-Carbonylbis(N,2-dimethylprop-2-enamide)+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide groups can participate in various biochemical pathways, affecting enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the carbonyl bis linkage.
N,N-Dimethylformamide: Another amide with different substituents on the nitrogen atom.
N-Methyl-2-pyrrolidone: A cyclic amide with distinct properties.
Uniqueness
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is unique due to its bis-amide structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
85434-95-3 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N,2-dimethyl-N-[methyl(2-methylprop-2-enoyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)9(14)12(5)11(16)13(6)10(15)8(3)4/h1,3H2,2,4-6H3 |
InChI Key |
WOJALGSFDUWREM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(C)C(=O)N(C)C(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


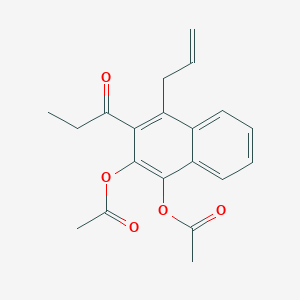
![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)
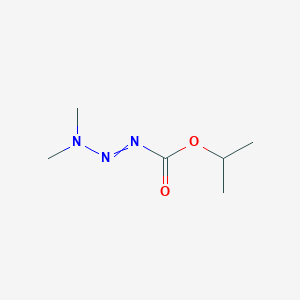
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
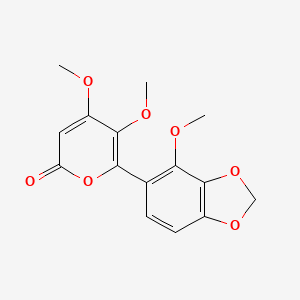
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
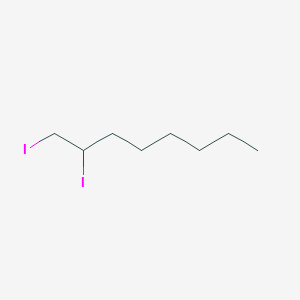
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
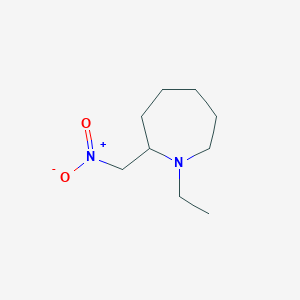
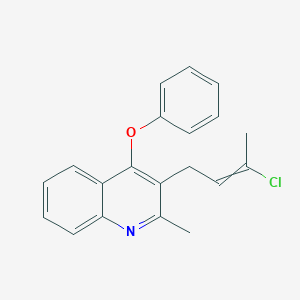
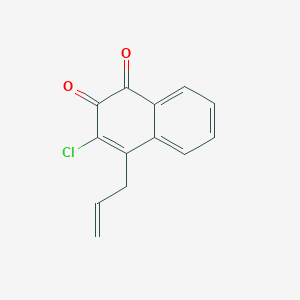
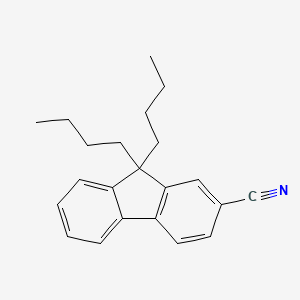
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)
